Tropinone hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

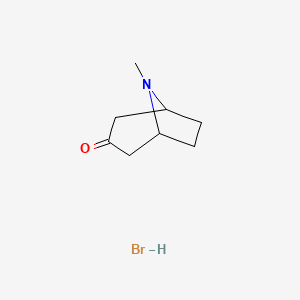

Tropinone hydrobromide is a chemical compound with the molecular formula C8H14BrNO. It is a derivative of tropinone, a bicyclic molecule that is a key intermediate in the biosynthesis of tropane alkaloids. Tropane alkaloids, such as atropine and scopolamine, are known for their pharmacological properties and are widely used in medicine. This compound is of significant interest in both synthetic organic chemistry and pharmaceutical research due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tropinone can be synthesized through a biomimetic approach known as the Robinson tropinone synthesis. This method involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. The reaction proceeds through a series of steps, including nucleophilic addition, imine formation, and intramolecular cyclization, resulting in the formation of tropinone . Tropinone hydrobromide is then obtained by reacting tropinone with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of tropinone followed by its conversion to the hydrobromide salt. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Tropinone hydrobromide undergoes various chemical reactions, including:

Reduction: Tropinone can be reduced to tropine or pseudotropine using tropinone reductase enzymes.

Oxidation: Tropinone can be oxidized to form various derivatives, depending on the reagents and conditions used.

Substitution: Tropinone can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed:

Reduction: Tropine and pseudotropine are major products of the reduction of tropinone.

Oxidation: Oxidation can yield various oxidized derivatives of tropinone.

Substitution: Substitution reactions can produce a wide range of tropinone derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tropinone hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tropinone hydrobromide involves its conversion to tropane alkaloids, which exert their effects by interacting with muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion. Tropane alkaloids act as competitive antagonists at these receptors, blocking the action of acetylcholine and leading to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Tropinone hydrobromide is unique among tropane alkaloids due to its specific structure and reactivity. Similar compounds include:

Tropine: A reduction product of tropinone, used as a precursor in the synthesis of other tropane alkaloids.

Pseudotropine: Another reduction product of tropinone, differing in the stereochemistry of the hydroxyl group.

Hyoscyamine: Another naturally occurring tropane alkaloid, used for its antispasmodic and anticholinergic effects.

This compound stands out due to its role as a key intermediate in the biosynthesis of these compounds and its versatility in synthetic organic chemistry.

Biologische Aktivität

Tropinone hydrobromide is a tropane alkaloid derived from the tropinone structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound is a salt form of tropinone, characterized by a bicyclic structure that contains a nitrogen atom. The compound is known for its role as a precursor in the biosynthesis of various alkaloids, including scopolamine and hyoscyamine, which are used in medicinal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tropinone-derived compounds. A notable study synthesized a series of hybrid compounds based on tropinone and thiazole rings, which were tested against several cancer cell lines:

- Cell Lines Tested :

- Human multiple myeloma (RPMI 8226)

- Human lung carcinoma (A549)

- Human breast adenocarcinoma (MDA-MB-231)

- Mouse skin melanoma (B16-F10)

The results indicated that certain derivatives exhibited significant cytotoxic activity, with IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cells, demonstrating comparable efficacy to established anticancer agents such as chlorambucil .

The mechanism by which these compounds exert their anticancer effects involves:

- Induction of Apoptosis : The most active derivative was shown to induce cell death through apoptosis in RPMI 8226 and A549 cancer cells.

- Cell Cycle Arrest : Analysis revealed alterations in cell cycle distribution, indicating that these compounds may halt cancer cell proliferation at specific phases.

- Tyrosinase Inhibition : The compounds also demonstrated tyrosinase inhibitory activity, which may contribute to their anticancer properties .

Pharmacological Effects Beyond Cancer

In addition to anticancer activity, tropinone and its derivatives have been investigated for other pharmacological effects:

- Neuropharmacology : Tropane alkaloids are known for their influence on neurotransmitter systems. For instance, scopolamine, derived from tropinone, acts as an anticholinergic agent and is used to treat motion sickness and postoperative nausea .

- Antimicrobial Activity : Some studies have indicated that derivatives of tropinone possess antimicrobial properties, making them potential candidates for addressing bacterial infections .

Case Study: Anticancer Efficacy in Preclinical Models

A study conducted on a series of tropinone derivatives demonstrated their efficacy in preclinical models. The most promising compound showed:

- IC50 Values :

- MDA-MB-231: 2.26–2.90 µM

- B16-F10: 1.51–3.03 µM

- Toxicity Profile : The cytotoxicity against normal human skin fibroblasts (HSF) was significantly lower than that against cancer cells, indicating a favorable therapeutic index .

| Compound | Target Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| 3a | MDA-MB-231 | 2.26–2.90 | Lower toxicity |

| 3a | B16-F10 | 1.51–3.03 | Lower toxicity |

Eigenschaften

CAS-Nummer |

74051-45-9 |

|---|---|

Molekularformel |

C8H14BrNO |

Molekulargewicht |

220.11 g/mol |

IUPAC-Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrobromide |

InChI |

InChI=1S/C8H13NO.BrH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H |

InChI-Schlüssel |

NFIYUASUOPYSJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2CCC1CC(=O)C2.Br |

Verwandte CAS-Nummern |

532-24-1 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.